Eluxadoline

Vue d'ensemble

Description

Eluxadoline is a medication primarily used for the treatment of diarrhea and abdominal pain in individuals with diarrhea-predominant irritable bowel syndrome (IBS-D). It is marketed under the brand names Viberzi and Truberzi. The compound was developed by Actavis and was approved for use in the United States in 2015 . This compound functions as a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist .

Applications De Recherche Scientifique

Eluxadoline has several scientific research applications, including:

Chemistry: It is used as a model compound to study opioid receptor interactions and the effects of mixed agonist-antagonist activity.

Biology: this compound is used in research to understand the mechanisms of gastrointestinal motility and pain modulation.

Industry: The compound is used in the pharmaceutical industry for the development of new treatments for gastrointestinal disorders.

Mécanisme D'action

Target of Action

Eluxadoline is a mixed mu-opioid receptor (µOR) agonist, kappa-opioid receptor (κOR) agonist, and delta-opioid receptor (δOR) antagonist . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .

Mode of Action

This compound interacts with its targets in a unique way. It acts as an agonist at the µOR and κOR, and as an antagonist at the δOR . The agonism of peripheral µOR results in reduced colonic motility, while the antagonism of central δOR results in improved analgesia . This makes this compound usable for the symptoms of both pain and diarrhea characteristic of IBS-D .

Biochemical Pathways

This compound’s µOR agonist effect reduces gastrointestinal motility while its δOR antagonist component reduces both abdominal pain and opposes µOR mediated inhibition of GI motility, tending to normalize bowel function rather than constipate .

Pharmacokinetics

This compound is excreted principally in feces (approximately 82%); less than 1% is excreted in urine . In participants with renal impairment, mean plasma concentrations of this compound were consistently higher compared with matched healthy controls: 1.4-fold higher for mean maximum plasma concentration (Cmax) and 2.2-fold higher for mean area under the plasma concentration-time curve from time 0 to time t .

Result of Action

This compound, as an antimotility agent, decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .

Action Environment

The pathogenesis of IBS is generally believed to reflect the complex interactions between visceral hypersensitivity, environmental factors, stress, and the effects of altered serotonergic tone on gut motility . Therefore, environmental factors such as diet and stress levels may influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Eluxadoline interacts with mu-, kappa-, and delta-opioid receptors, which mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . Agonism of peripheral mu-opioid receptors results in reduced colonic motility, while antagonism of central delta-opioid receptors results in improved analgesia .

Cellular Effects

This compound influences cell function by reducing intestinal contractility and normalizing stress-induced acceleration of upper GI transit . This results in decreased bowel contractions, inhibited colonic transit, and reduced fluid/ion secretion, leading to improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonist activity at the mu- and kappa-opioid receptors and its antagonist activity at the delta-opioid receptor . This unique combination of activities allows this compound to reduce intestinal contractility and normalize stress-induced acceleration of upper GI transit .

Temporal Effects in Laboratory Settings

This compound has been shown to have a significant effect on reducing the symptoms of IBS-D over time in laboratory settings . The specific details regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are not clearly mentioned in the available resources.

Dosage Effects in Animal Models

In animal models, this compound has been shown to dose-dependently reduce gastrointestinal tract transit . Specific details regarding threshold effects, toxic or adverse effects at high doses are not clearly mentioned in the available resources.

Metabolic Pathways

The metabolism of this compound is currently unclear, however, evidence suggests limited glucuronidation forms an acyl glucuronide metabolite that is then excreted into urine .

Transport and Distribution

This compound is mostly excreted in feces (82%) and less than 1% is found in the urine . The specific details regarding how this compound is transported and distributed within cells and tissues are not clearly mentioned in the available resources.

Méthodes De Préparation

The synthesis of eluxadoline involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the use of Prontosil ODS C18 column with isocratic elution of Acetonitrile:Methanol:0.1 M Sodium acetate (40:40:20 v/v) as a mobile phase . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and purify this compound from its impurities .

Analyse Des Réactions Chimiques

Eluxadoline undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

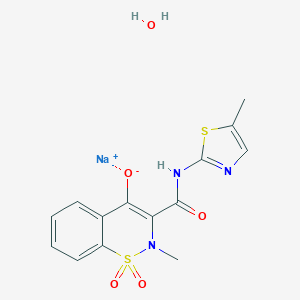

Eluxadoline is unique in its mixed agonist-antagonist activity at different opioid receptors. Similar compounds include:

Loperamide: A mu-opioid receptor agonist used to treat diarrhea.

Alosetron: A selective serotonin 5-HT3 receptor antagonist used to treat IBS-D.

Rifaximin: An antibiotic used to treat IBS-D by altering gut microbiota.

Compared to these compounds, this compound offers a unique combination of opioid receptor activities, providing both pain relief and anti-diarrheal effects .

Propriétés

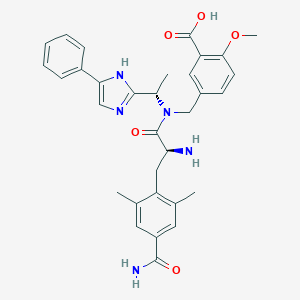

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNHIDANIVGXPE-FNZWTVRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235589 | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eluxadoline is a mu-opioid receptor agonis, kappa opioid receptor agonist and a delta opioid receptor antagonist. Eluxadoline is used for diarrhea predominant IBS because it reduces intestinal contractility and normalizes stress-induced acceleration of upper GI transit. Antagonistic activity at the delta receptor minimizes the constipating effect usually seen by mu-opioid receptor agonists alone. Because of it's limited systemic bioavailability, there may be less side effects associated with the use of eluxadoline in comparison with other therapies used to treat diarrhea predominant IBS. | |

| Record name | Eluxadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864821-90-9 | |

| Record name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864821-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eluxadoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eluxadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUXADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)

![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)